An In-depth Technical Guide to 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one: Synthesis, Structure, and Therapeutic Potential
An In-depth Technical Guide to 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one: Synthesis, Structure, and Therapeutic Potential
Abstract
The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably for its role in a novel class of antibiotics. This technical guide provides a comprehensive overview of a specific derivative, 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, intended for researchers, scientists, and professionals in drug development. The document delves into the compound's chemical structure, physicochemical properties, and detailed spectroscopic characterization. A proposed synthetic route is outlined with a step-by-step experimental protocol. The guide further explores the established mechanism of action for the oxazolidinone class—inhibition of bacterial protein synthesis—and discusses the potential for this specific molecule in other therapeutic areas, including oncology. Structure-activity relationships are examined to provide context for future drug design and optimization efforts.
Introduction: The Oxazolidinone Scaffold in Medicinal Chemistry
Emergence of Oxazolidinones as a Clinically Important Class
The oxazolidinones are a significant class of synthetic antimicrobial agents, distinguished by their unique mechanism of action that involves the inhibition of bacterial protein synthesis at a very early stage.[1][2] This class of compounds has garnered considerable attention due to its efficacy against a wide range of multidrug-resistant Gram-positive bacteria.[3] The clinical introduction of Linezolid in 2000 marked a pivotal moment, as it was the first member of this new class of antibiotics to be approved by the FDA.[1][3] Subsequently, tedizolid, a second-generation oxazolidinone, was approved in 2014 for treating acute bacterial skin and skin structure infections.[4]
Therapeutic Applications Beyond Antibacterial Activity
While the antibacterial properties of oxazolidinones are well-established, the versatility of this scaffold extends to other therapeutic domains. Research has revealed the potential of oxazolidinone derivatives as anticancer, anti-inflammatory, neurologic, and metabolic disease treatments.[4] For instance, certain 5-(carbamoylmethylene)-oxazolidin-2-ones have demonstrated promising anti-proliferative activity in breast and cervical cancer cell lines by inducing apoptosis through mitochondrial dysfunction.[5]
Rationale for the Investigation of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one
The subject of this guide, 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, is a molecule of significant interest due to its structural features, which suggest potential for biological activity. The presence of a bromomethyl group at the C-5 position provides a reactive handle for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. The 4-chlorophenyl substituent on the nitrogen atom is a common feature in many biologically active compounds, influencing factors such as lipophilicity and binding interactions with therapeutic targets.
Chemical Properties and Structure Elucidation
Molecular and Structural Formula
The fundamental chemical identity of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is defined by its molecular structure and formula.
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Molecular Formula: C₁₀H₉BrClNO₂[6]
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Molecular Weight: 290.54 g/mol [6]
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CAS Number: 104392-63-4[6]
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IUPAC Name: 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one
The structure comprises a central 1,3-oxazolidin-2-one ring, substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a bromomethyl group.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented in the table below. These parameters are crucial for understanding its behavior in biological systems and for guiding formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrClNO₂ | [6] |
| Molecular Weight | 290.54 g/mol | [6] |
| CAS Number | 104392-63-4 | [6] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water (predicted), Soluble in organic solvents like DMF and DMSO (inferred) | - |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl group, typically in the range of 7.0-7.5 ppm. The protons on the oxazolidinone ring will appear as a complex multiplet system due to their diastereotopic nature. The methylene protons of the bromomethyl group are anticipated to resonate as a doublet of doublets further downfield due to the deshielding effect of the adjacent bromine atom.
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¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the oxazolidin-2-one ring around 155 ppm. The aromatic carbons will show signals in the 120-140 ppm region. The carbons of the oxazolidinone ring and the bromomethyl group will appear in the aliphatic region of the spectrum. The stability and structure of oxazolidine-based compounds can be effectively studied using NMR spectroscopy.[8][9]
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the oxazolidin-2-one ring, typically observed in the range of 1750-1730 cm⁻¹. Other significant absorptions will include C-N stretching, C-O stretching, and aromatic C-H and C=C stretching vibrations. The presence of the C-Br and C-Cl bonds will give rise to absorptions in the fingerprint region.[10][11]
The mass spectrum of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one will show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will result in a characteristic pattern for the molecular ion and bromine/chlorine-containing fragments.[12][13] Common fragmentation pathways would likely involve the loss of the bromomethyl group and cleavage of the oxazolidinone ring.
Synthesis and Manufacturing
Retrosynthetic Analysis and Key Strategic Considerations
The synthesis of N-aryl oxazolidinones can be achieved through various routes. A common and efficient method involves the reaction of an N-aryl-carbamate with epichlorohydrin.[14][15] This approach allows for the introduction of diverse substituents on the aryl ring and at the C-5 position of the oxazolidinone core.
Proposed Synthetic Pathway
The proposed synthesis of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a three-step process starting from commercially available materials.
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